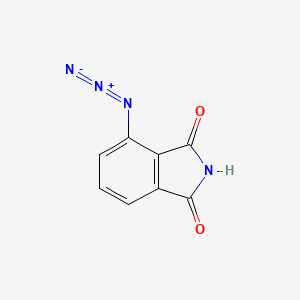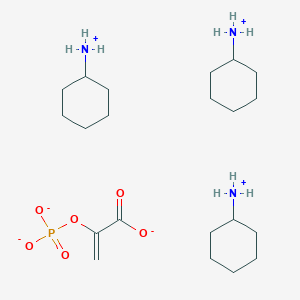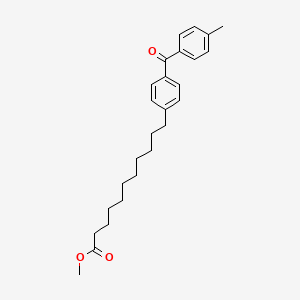
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzene ring, an undecanoic acid chain, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester typically involves multiple steps, including the formation of the benzene ring, the attachment of the undecanoic acid chain, and the esterification process. One common method involves the use of electrophilic aromatic substitution to introduce the 4-methylbenzoyl group onto the benzene ring, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The benzene ring and the undecanoic acid chain contribute to the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Shares a similar ester group but lacks the undecanoic acid chain.
Benzenesulfonic acid, 4-methyl-, methyl ester: Contains a sulfonic acid group instead of the undecanoic acid chain.
Uniqueness
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester is unique due to the presence of the long undecanoic acid chain, which imparts distinct physical and chemical properties compared to other similar compounds
特性
CAS番号 |
685887-85-8 |
|---|---|
分子式 |
C26H34O3 |
分子量 |
394.5 g/mol |
IUPAC名 |
methyl 11-[4-(4-methylbenzoyl)phenyl]undecanoate |
InChI |
InChI=1S/C26H34O3/c1-21-13-17-23(18-14-21)26(28)24-19-15-22(16-20-24)11-9-7-5-3-4-6-8-10-12-25(27)29-2/h13-20H,3-12H2,1-2H3 |
InChIキー |
XHNNJJMQEPGISO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


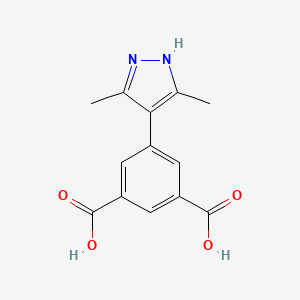
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
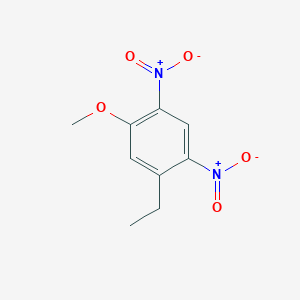
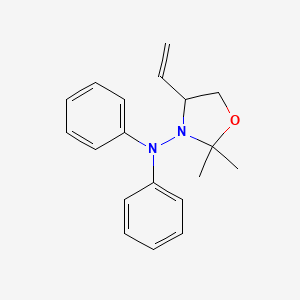
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
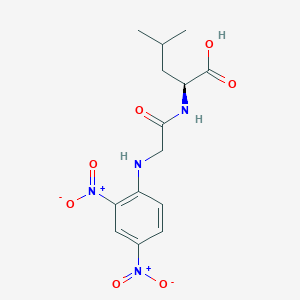
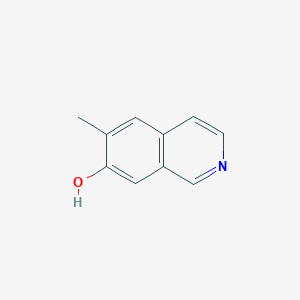

![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
